5-methyl-1H-indole-6-carbonitrile
Overview
Description
5-Methyl-1H-indole-6-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the 6-position and a methyl group at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization steps . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the nitrile group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
5-Methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
Biology: The compound is used in the study of biological pathways involving indole derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylindole: Lacks the nitrile group, making it less reactive in certain chemical transformations.
6-Cyanoindole: Similar structure but without the methyl group, affecting its steric and electronic properties.
Indole-5-carbonitrile: Similar nitrile group placement but lacks the methyl group, influencing its reactivity and applications.
Uniqueness
5-Methyl-1H-indole-6-carbonitrile is unique due to the combined presence of the methyl and nitrile groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its utility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-methyl-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIURRQNBSJFQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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